
cis-1,4-Bis(aminomethyl)cyclohexane
Overview
Description
cis-1,4-Bis(aminomethyl)cyclohexane (CAS 10029-09-1) is a cycloaliphatic diamine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. Its IUPAC name is [4-(aminomethyl)cyclohexyl]methylamine (Z), and it exists as a stereoisomer with two aminomethyl groups in the cis configuration on the cyclohexane ring . This compound is utilized in polymer synthesis, epoxy resin curing agents, and host-guest chemistry due to its rigid cyclohexane backbone and bifunctional amine groups .
Preparation Methods
Hydrogenation of p-Xylylenediamine
The primary route to cis-1,4-bis(aminomethyl)cyclohexane begins with the catalytic hydrogenation of p-xylylenediamine (XDA), an aromatic diamine. Under high-pressure hydrogen (10–30 bar) and elevated temperatures (80–150°C), the benzene ring of XDA undergoes saturation in the presence of transition metal catalysts such as Raney nickel or palladium on carbon . This reaction yields 1,4-bis(aminomethyl)cyclohexane (1,4-H6XDA), a mixture of cis and trans isomers.
Key Reaction Parameters:
Parameter | Typical Range | Catalyst | Isomer Ratio (cis:trans) |
---|---|---|---|
Temperature | 80–150°C | Raney Ni | 60:40 |
Pressure | 10–30 bar H₂ | Pd/C | 55:45 |
Reaction Time | 4–12 hours | Rh/Al₂O₃ | 50:50 |
The cis isomer predominates in initial hydrogenation products due to steric factors favoring equatorial amine group orientation . However, the ratio remains sensitive to catalyst choice and reaction conditions. For instance, palladium-based catalysts marginally favor the trans isomer, necessitating post-synthesis separation .
Isomerization Techniques for cis-Isomer Enrichment
Isomerization protocols optimize the cis:trans ratio by leveraging thermodynamic or kinetic control. A patented method involves heating 1,4-H6XDA with alkali metal hydroxides (e.g., NaOH, KOH) and xylylenediamine (XDA) at 150–200°C . This process equilibrates the cis-trans system, with the cis isomer becoming enriched under specific conditions:
6\text{XDA} \rightleftharpoons \text{trans-1,4-H}6\text{XDA} \quad \Delta H = +8.5 \, \text{kJ/mol} \quad
Isomerization Conditions:
Condition | Optimal Range | cis Isomer Yield |
---|---|---|
Alkali Concentration | 0.1–10 wt% | 70–85% |
Temperature | 150–200°C | 75–90% |
Reaction Time | 2–6 hours | 80–88% |
Notably, excessive alkali or prolonged heating promotes undesired dimerization and trimerization, complicating purification . By maintaining the dimer content below 9 wt%, the cis isomer can be isolated at >95% purity post-distillation .
Purification via Fractional Distillation
Separation of cis-1,4-H6XDA from trans isomers and oligomers relies on fractional distillation under reduced pressure. The cis isomer exhibits a boiling point of 239–244°C at atmospheric pressure, while the trans isomer boils slightly higher due to its axial amine configuration . Industrial-scale distillation employs columns with >20 theoretical plates to achieve >98% cis purity .
Distillation Parameters:
Parameter | Value | Outcome |
---|---|---|
Pressure | 10–50 mmHg | 239–244°C B.P. |
Reflux Ratio | 5:1–10:1 | 98% cis purity |
Throughput | 100–500 kg/h | 95% recovery |
Residual dimers and trimers, which boil at >300°C, are removed via side streams, ensuring minimal contamination .
Industrial Production Workflow
Large-scale synthesis integrates hydrogenation, isomerization, and distillation into a continuous process:
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Hydrogenation Reactor : p-XDA is fed with H₂ and catalyst at 100°C/20 bar for 8 hours.
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Isomerization Unit : The crude 1,4-H6XDA mix is treated with 5 wt% NaOH at 180°C for 4 hours.
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Distillation Column : The equilibrated mixture is distilled at 20 mmHg, collecting cis-1,4-H6XDA at 240°C.
This workflow achieves an overall yield of 82–85% with >98% cis purity, meeting industrial-grade specifications .
Challenges and Mitigation Strategies
-
Byproduct Formation : Dimer/trimer generation during isomerization is curtailed by limiting alkali concentrations to <5 wt% and reaction times to <6 hours .
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Catalyst Deactivation : Sulfur impurities in feedstocks poison noble metal catalysts; pre-treatment with activated carbon extends catalyst lifespan .
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Isomer Re-equilibration : Storing cis-1,4-H6XDA at <25°C prevents thermal reversion to the trans isomer .
Emerging Methodologies
Recent advances explore enzymatic resolution using lipases to selectively acylate the trans isomer, enhancing cis purity to >99% . Additionally, metal-organic frameworks (MOFs) with tailored pore sizes show promise for adsorptive separation, bypassing energy-intensive distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,4-Bis(aminomethyl)cyclohexane can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Catalytic hydrogenation is a typical method used for reduction.
Substitution: It can participate in nucleophilic substitution reactions where the aminomethyl groups can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like palladium on carbon, Raney nickel, or platinum.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Various amine derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Industrial Applications
Cis-1,4-bis(aminomethyl)cyclohexane is also employed as a hardener in epoxy resins. The compound's amine functionality allows it to react with epoxy groups, facilitating the curing process and enhancing the thermal and mechanical properties of the final product .
Synthesis of Other Compounds
The versatility of this compound extends to its use as a building block in organic synthesis. It can be transformed into various derivatives that serve as intermediates for pharmaceuticals and agrochemicals. For instance:
- Aldimine Derivatives : By derivatizing this compound to form aldimines, further reactions can yield a variety of functionalized compounds useful in medicinal chemistry .
Case Study 1: Polyamide Development
A study demonstrated that polyamides synthesized from this compound exhibited superior mechanical strength and thermal resistance compared to those synthesized from other amine sources. The research highlighted the importance of controlling the isomer ratio to optimize performance characteristics for specific applications such as automotive parts and industrial coatings .
Case Study 2: Epoxy Resin Formulations
In another case study focusing on epoxy resin formulations using this compound as a hardener, it was found that varying the isomer ratio influenced the curing speed and final hardness of the resin. The study concluded that an optimal balance between cis and trans isomers could enhance both processing and end-use performance in construction materials .
Mechanism of Action
The mechanism of action of cis-1,4-Bis(aminomethyl)cyclohexane involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions.
Comparison with Similar Compounds
Structural and Stereoisomeric Comparisons
Comparison with trans-1,4-Bis(aminomethyl)cyclohexane
The trans isomer (trans-1,4-Bis(aminomethyl)cyclohexane) differs in spatial arrangement, with aminomethyl groups in equatorial positions. Key differences include:
- Binding Affinity : In cucurbit[7]uril (CB7) host-guest systems, the trans isomer exhibits a 1.1-fold higher binding affinity than the cis isomer, though both show similar pM-range affinities .
- Polymer Properties : In polyimide synthesis, trans isomers generally yield polymers with higher glass transition temperatures (Tg), improved transparency, and superior mechanical strength compared to cis analogs .
Property | cis-1,4-Bis(aminomethyl)cyclohexane | trans-1,4-Bis(aminomethyl)cyclohexane |
---|---|---|
CB7 Binding Affinity | ~1.0 (relative to cis) | ~1.1 (relative to cis) |
Polymer Tg | Lower | Higher (e.g., +20–30°C in polyimides) |
Conformation | Chair/twist-boat equilibria | Predominantly chair |
Comparison with 1,3-Bis(aminomethyl)cyclohexane
The 1,3-substituted isomer has a distinct spatial arrangement, leading to:
- Epoxy Curing Efficiency : Mixtures of 1,3- and 1,4-isomers enhance epoxy resin performance, with 1,4-isomers contributing to rigidity and 1,3-isomers improving flexibility .
- Moisture Resistance: N-substituted derivatives of 1,4-Bis(aminomethyl)cyclohexane exhibit better moisture resistance in adhesives compared to 1,3 analogs .
Comparison with Other Cyclohexane Derivatives
1,4-Cyclohexanedimethanol (1,4-CHDM)
1,4-CHDM (C₈H₁₆O₂), a diol analog, differs in functional groups and applications:
- Thermal Properties: 1,4-CHDM has a lower boiling point (~542 K vs. calculated 542.38 K for this compound) and is used in polyesters for packaging .
- Solubility : The diamine’s logPₒcₜ/water value (0.71) suggests moderate hydrophobicity, whereas 1,4-CHDM is more hydrophilic due to hydroxyl groups .
Spiro[3.3]heptane-1,6-diamines
Spiro compounds mimic cis-1,4-disubstituted cyclohexanes in drug design, offering restricted conformations to optimize ADME (absorption, distribution, metabolism, excretion) parameters. For example, (1S,4r,6R)-spiro[3.3]heptane-1,6-diamine is a surrogate for this compound in medicinal chemistry .
Application-Specific Comparisons
Polyimides
- Transparency and Tg: Polyimides derived from trans-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides exhibit Tg values exceeding 300°C and >85% transparency at 450 nm, outperforming cis analogs .
- Mechanical Strength : Trans-polyimides show 10–15% higher tensile strength due to reduced chain entanglement .
Epoxy Resin Hardeners
- Curing Efficiency: Blends of cis- and trans-1,4-Bis(aminomethyl)cyclohexane (e.g., 50 wt% each) optimize cure kinetics and mechanical properties in aerospace adhesives .
Host-Guest Chemistry
- CB7 Binding : Both isomers bind CB7 with affinities in the pM range, making them reference compounds for ultrahigh-affinity studies .
Conformational and Thermodynamic Properties
- Conformational Dynamics: The cyclohexane ring in this compound adopts chair and twist-boat conformations, equilibrating on the NMR timescale. This contrasts with trans isomers, which predominantly adopt chair conformations .
- Thermodynamic Data :
- ΔfH°gas: -106.89 kJ/mol
- ΔvapH°: 54.80 kJ/mol
- Tboil: 542.38 K (calculated) .
Biological Activity
Cis-1,4-Bis(aminomethyl)cyclohexane (CAS No. 10029-09-1) is a bicyclic amine compound with significant potential in various biological applications. Its structural properties, particularly the configuration of the amine groups, influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: CHN
- Molecular Weight: 142.2419 g/mol
- IUPAC Name: 1,4-Cyclohexanedimethanamine, cis-
- Structural Characteristics: The compound features two amino groups attached to a cyclohexane ring, which can exist in both cis and trans configurations. The cis isomer is particularly noted for its distinct biological properties compared to its trans counterpart.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties. Below are detailed findings from recent studies.
Cytotoxicity Studies
A study investigated the cytotoxic effects of this compound on the HL-60 human promyelocytic leukemia cell line. The results indicated that this compound demonstrates significant antiproliferative activity, with a structure-dependent relationship observed in its efficacy:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15.4 | Induction of apoptosis |
Trans analog | 22.3 | Necrosis predominant |
The flow cytometry assays revealed that the cis isomer predominantly induced apoptosis in treated cells, while its trans counterpart exhibited a necrotic mechanism .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. A series of tests against various bacterial strains showed promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may have potential as an antimicrobial agent, although further studies are needed to elucidate its full mechanism of action and efficacy .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of two amino groups allows for hydrogen bonding with biological targets, enhancing its interaction with cellular components. Research has shown that modifications to the cyclohexane ring or the amine substituents can significantly alter activity profiles:
- Hydrophobicity: Increased hydrophobic character has been linked to enhanced cytotoxicity.
- Isomer Ratio: The ratio of cis to trans forms affects the melting point and solubility, which in turn influences bioavailability and activity .
Case Study 1: Cancer Cell Line Interaction
In a controlled study involving various derivatives of bis(aminomethyl)cyclohexane, researchers observed that compounds with higher hydrophobicity exhibited superior cytotoxic effects against cancer cell lines. For instance, derivatives with alkyl substitutions on the amino groups showed increased efficacy compared to unsubstituted analogs.
Case Study 2: Antibiotic Resistance
A comparative analysis highlighted the potential of this compound as a scaffold for developing new antibiotics. Its ability to inhibit bacterial growth suggests it could serve as a lead compound in overcoming antibiotic resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for cis-1,4-Bis(aminomethyl)cyclohexane, and how do reaction conditions influence isomer purity?
Methodological Answer: The synthesis typically involves catalytic hydrogenation or reductive amination of cyclohexane derivatives. For example, hydrogenating 1,4-cyclohexanedicarbonitrile over a palladium catalyst in acidic conditions can yield the amine product. Isomer purity is highly dependent on reaction temperature, solvent polarity, and catalyst type. Lower temperatures (e.g., 0–25°C) favor cis-isomer formation due to reduced molecular mobility, while polar aprotic solvents (e.g., DMF) enhance stereochemical control . Post-synthesis purification via fractional crystallization or chromatography is critical to isolate the cis-isomer, as evidenced by NMR and GC-MS analysis .
Q. How can researchers characterize the molecular structure and isomer configuration of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are primary tools. The cis-isomer exhibits distinct coupling patterns (e.g., axial-equatorial proton splitting in cyclohexane rings) and chemical shifts for NH groups (~1.5–2.0 ppm in H NMR) .
- IR Spectroscopy: NH stretching vibrations (3300–3500 cm) and C-N bending modes (~1600 cm) confirm amine functionality. cis vs. trans configurations can be differentiated by ring deformation bands in the 700–800 cm range .
- X-ray Diffraction (XRD): Single-crystal XRD provides definitive stereochemical assignment, revealing chair conformations with axial amine groups in cis-isomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While specific safety data for the cis-isomer is limited, analogous compounds (e.g., trans-1,4-Bis(aminomethyl)cyclohexane) indicate acute toxicity (oral LD: 300–500 mg/kg) and skin corrosion risks . Recommended protocols:
- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
- Store under inert gas (N/Ar) at 2–8°C to prevent oxidation.
- Spill management: Neutralize with dilute acetic acid, then absorb with vermiculite .
Advanced Research Questions
Q. How does the cis isomer configuration affect the thermal and mechanical properties of polyimides compared to the trans isomer?
Methodological Answer: In polyimides derived from cyclohexane diamines, the cis-isomer introduces kinks in the polymer backbone, reducing chain packing density. This results in:
- Lower Glass Transition Temperature (T): cis-based polyimides exhibit T values ~20–30°C lower than trans-analogs (e.g., 203–262°C vs. 230–290°C) due to increased free volume .
- Reduced Mechanical Strength: Tensile modulus decreases by 15–25% (e.g., 2.1–3.3 GPa for cis vs. 2.5–4.0 GPa for trans) .
- Enhanced Solubility: cis-isomers improve solubility in polar solvents (e.g., NMP, DMSO), enabling solution-processing for optical films .
Validation methods include XRD for crystallinity analysis and dynamic mechanical analysis (DMA) for viscoelastic properties .
Q. What strategies can mitigate challenges in achieving high regioselectivity during the synthesis of this compound derivatives?
Methodological Answer:
- Stereoselective Catalysis: Use chiral catalysts (e.g., Ru-BINAP complexes) to favor cis-amine formation via asymmetric hydrogenation .
- Template-Directed Synthesis: Employ macrocyclic templates to preorganize reactants into cis-favored conformations before ring closure .
- Computational Modeling: DFT calculations predict transition-state energies to optimize reaction pathways (e.g., solvent effects on activation barriers) .
Q. How do computational methods contribute to understanding the conformational stability of this compound in different solvent environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict solvent-dependent conformational equilibria. In polar solvents (water, DMSO), the chair conformation dominates (>90% population), while nonpolar solvents (toluene) allow boat conformers (~10–15%) due to reduced solvation .
- Solvent-Accessible Surface Area (SASA) Analysis: Quantifies steric shielding of amine groups, correlating with reactivity in nucleophilic reactions .
- Free Energy Perturbation (FEP): Calculates ΔG for cis-to-trans isomerization, showing higher stability of cis-isomers in aqueous media (ΔG = +4.2 kcal/mol) .
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKYYJDTWKERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062511, DTXSID101298049, DTXSID501302155 | |
Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | trans-1,4-Cyclohexanedimethanamine | |
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Record name | cis-1,4-Cyclohexanedimethanamine | |
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Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-93-1, 10029-09-1, 10029-07-9 | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | CAS Common Chemistry | |
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Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | 10029-09-1 | |
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Record name | 10029-07-9 | |
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Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | 1,4-Cyclohexanedimethanamine | |
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Record name | trans-1,4-Cyclohexanedimethanamine | |
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Record name | cis-1,4-Cyclohexanedimethanamine | |
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Record name | Cyclohex-1,4-ylenebis(methylamine) | |
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